Galectin-3-IN-1

Description

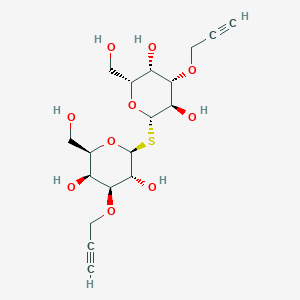

Galectin-3-IN-1 is a potent, multivalent inhibitor targeting galectin-3 (Gal-3), a β-galactoside-binding lectin implicated in cancer progression, inflammation, and fibrosis. Its molecular formula is C₁₈H₂₆O₁₀S, with a molecular weight of 434.458 g/mol and CAS number 1989627-40-8 . Structurally, it features a sulfated galactose core linked to hydrophobic moieties, enabling high-affinity interactions with Gal-3’s carbohydrate recognition domain (CRD). Studies highlight its role in disrupting Gal-3-mediated processes, such as tumor cell adhesion, angiogenesis, and immune evasion .

Properties

Molecular Formula |

C18H26O10S |

|---|---|

Molecular Weight |

434.5 g/mol |

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-prop-2-ynoxyoxan-2-yl]sulfanyl-6-(hydroxymethyl)-4-prop-2-ynoxyoxane-3,5-diol |

InChI |

InChI=1S/C18H26O10S/c1-3-5-25-15-11(21)9(7-19)27-17(13(15)23)29-18-14(24)16(26-6-4-2)12(22)10(8-20)28-18/h1-2,9-24H,5-8H2/t9-,10-,11+,12+,13-,14-,15+,16+,17+,18+/m1/s1 |

InChI Key |

XBXOXPJSVPXLNY-USCYINILSA-N |

Isomeric SMILES |

C#CCO[C@H]1[C@H]([C@H](O[C@H]([C@@H]1O)S[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)OCC#C)O)CO)O |

Canonical SMILES |

C#CCOC1C(C(OC(C1O)SC2C(C(C(C(O2)CO)O)OCC#C)O)CO)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Galectin-3-IN-1 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to enhance its binding affinity and selectivity for galectin-3. Typical reaction conditions involve the use of organic solvents, catalysts, and controlled temperature and pressure settings .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, involving advanced techniques such as continuous flow reactors and automated synthesis platforms. Quality control measures, including chromatography and spectroscopy, ensure the consistency and reliability of the final product .

Chemical Reactions Analysis

Key Steps

-

S-glycosylation : A thiogalactoside donor (e.g., 40 ) is coupled with a glycosyl acceptor (e.g., 41 ) using tetrabutylammonium fluoride.

-

De-O-acetylation : Removal of protecting groups to yield 42 .

-

1,3-dipolar cycloaddition : Attachment of fluorophenyltriazole groups via azide-alkyne cycloaddition (e.g., 43 ) .

Binding Analysis

Isothermal Titration Calorimetry (ITC) and Fluorescence Polarization are used to determine dissociation constants (K<sub>d</sub>). For example:

-

Compound 19 (3,4-difluorophenyltriazole): K<sub>d</sub> = 2.9 µM (galectin-8N), with 50-fold selectivity over Galectin-3 .

-

Compound 21 (hexafluorophenyltriazole): K<sub>d</sub> <1 nM (galectin-3) via competitive ITC .

Thermodynamic Profiling

| Compound | ΔH (kJ/mol) | –TΔS (kJ/mol) | ΔG (kJ/mol) | K<sub>d</sub> (nM) |

|---|---|---|---|---|

| 1 | –73.1 | 26.6 | –46.5 | 8.7 |

| 19 | –79.7 | 30.4 | –49.3 | <1 |

| 21 | –74.8 | 24.2 | –50.6 | <1 |

| 37 | –73.8 | 27.9 | –45.9 | 4.0 ± 0.4 |

Data adapted from Table 4 in .

Structural Insights

X-ray crystallography reveals:

-

Compound 37 (3,4,5-trifluorophenyl coumaryl) forms orthogonal multipolar fluorine interactions with R144 and backbone residues (I145, G238) .

-

Compound 19 interacts near R144 via cation-π stacking with Arg59/Tyr141 in Galectin-8N .

Functional Implications

-

CH−π interactions : Critical for glycan binding, as shown by W181 variants in Galectin-3 (e.g., W181Y/F/H/M/R variants exhibit reduced binding) .

-

Multivalent binding : Aggregation of cancer cells (e.g., MDA-MB-231) via Gal-3BP-galectin-1 interactions .

Limitations and Challenges

-

PROTACs targeting Galectin-3 (e.g., in JIMT-1/MDA-MB-231 cells) failed to induce degradation due to high topological polar surface area or hook effects .

-

Thermodynamic trade-offs : High-affinity inhibitors (e.g., 21 ) show favorable enthalpy but unfavorable entropy, requiring optimization of fluorophenyl substituents .

While specific data for Galectin-3-IN-1 is unavailable, the synthesis and binding paradigms described above provide a foundation for understanding analogous inhibitors. Further structural and functional studies are required to validate its interactions with Galectin-3.

Scientific Research Applications

Galectin-3-IN-1 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the role of galectin-3 in various chemical processes and interactions.

Biology: Employed in cell culture and animal studies to investigate the biological functions of galectin-3 and its involvement in cellular processes such as apoptosis, proliferation, and migration.

Medicine: Explored as a potential therapeutic agent for diseases where galectin-3 is implicated, such as cancer, fibrosis, and cardiovascular diseases. It is also used in diagnostic assays to measure galectin-3 levels in biological samples.

Industry: Utilized in the development of galectin-3-targeting drugs and as a reference compound in pharmaceutical research

Mechanism of Action

Galectin-3-IN-1 exerts its effects by binding to the carbohydrate recognition domain of galectin-3, thereby inhibiting its interaction with glycoproteins and glycolipids on the cell surface. This inhibition disrupts galectin-3-mediated signaling pathways, leading to altered cellular responses such as reduced cell adhesion, migration, and proliferation. The molecular targets and pathways involved include the modulation of integrin signaling, inhibition of pro-inflammatory cytokine production, and interference with cell-matrix interactions .

Comparison with Similar Compounds

Galectin-3-IN-2

Selenium-Containing Galectin-3/Galectin-9N Inhibitor

- Structure : Selenium-modified thiogalactoside derivatives (e.g., SeDG-Bn) .

- Mechanism : Dual inhibition of Gal-3 and Gal-9N via selenium-enhanced interactions with CRDs.

- Selenium incorporation improves oxidative stability and binding kinetics.

- Limitations : Higher cytotoxicity risk compared to this compound .

Galectin-1 Inhibitors

Natural Galectin Binders

- Examples : Modified citrus pectin (MCP).

- Mechanism : Competitive inhibition via polyvalent galactose residues.

- Efficacy: Lower binding affinity (µM range) compared to synthetic inhibitors like this compound (nM range) . Limited clinical utility due to poor bioavailability .

Data Table: Comparative Analysis of this compound and Key Competitors

Research Findings and Clinical Relevance

- Cancer Therapy: this compound suppresses tumor growth in murine models of breast and ovarian cancer by blocking Gal-3-mediated angiogenesis and immune evasion . In contrast, the selenium-containing inhibitor SeDG-Bn shows promise in overcoming resistance in hypopharyngeal carcinomas .

- Fibrosis : While this compound is less effective in fibrotic models, TD139 (Galectin-1 inhibitor) reduces lung and liver fibrosis in phase II trials .

- Diagnostic Utility: Elevated Gal-3 levels correlate with poor prognosis in heart failure and gestational diabetes, validating its role as a therapeutic target .

Biological Activity

Galectin-3-IN-1 is a compound designed to inhibit galectin-3, a β-galactoside-binding lectin that plays significant roles in various biological processes, including inflammation, fibrosis, and immune regulation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Overview of Galectin-3

Galectin-3 is involved in numerous cellular functions:

- Cell Growth and Differentiation : It regulates cell proliferation and apoptosis.

- Inflammation : Galectin-3 modulates immune responses and can act as a pro-inflammatory mediator.

- Fibrosis : It plays a role in tissue remodeling and fibrogenesis.

- Neuroprotection : In the context of neurodegenerative diseases, galectin-3 can influence neuronal survival and microglial activation.

This compound functions primarily by inhibiting the binding of galectin-3 to its glycan ligands. This inhibition can lead to:

- Reduced Inflammation : By blocking galectin-3, the compound may decrease the production of pro-inflammatory cytokines such as IL-1β and TNFα, which are often elevated in conditions like traumatic brain injury (TBI) .

- Decreased Fibrosis : In models of heart failure and kidney disease, inhibition of galectin-3 has been associated with reduced fibrosis and improved organ function .

Case Studies

- Traumatic Brain Injury (TBI) :

- Cardiovascular Diseases :

Data Table: Effects of this compound on Biological Processes

| Biological Process | Effect of this compound | Reference |

|---|---|---|

| Inflammation | Decreased cytokine levels (IL-1β, TNFα) | |

| Fibrosis | Reduced myocardial fibrosis | |

| Neuroprotection | Enhanced neuronal survival post-TBI |

Clinical Implications

The inhibition of galectin-3 through compounds like this compound holds potential for therapeutic applications in various diseases:

- Neurodegenerative Disorders : Given its role in microglial activation and neuroinflammation, targeting galectin-3 may offer new treatment avenues for conditions such as Alzheimer's disease and multiple sclerosis .

- Autoimmune Diseases : Galectin-3's involvement in modulating immune responses suggests that inhibitors could help manage autoimmune conditions by restoring balance to the immune system .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.